5-Phenylnicotinamide
Description
Properties
IUPAC Name |
5-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMJBMWTNPJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573911 | |
| Record name | 5-Phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-15-8 | |
| Record name | 5-Phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylnicotinamide typically involves the reaction of 5-bromopyridine-3-carboxamide with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
5-Phenylnicotinamide exhibits significant anticancer properties through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator in tumor angiogenesis. Studies have shown that this compound can induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Case Study: VEGFR-2 Inhibition
A recent study synthesized a new nicotinamide derivative, designated as compound X, which demonstrated effective inhibition of VEGFR-2 with an IC50 value of 0.319 ± 0.013 μM. Furthermore, it displayed cytotoxicity against HCT-116 and A549 cancer cell lines with IC50 values of 57.93 μM and 78.82 μM, respectively, while showing minimal toxicity towards normal Vero cells (IC50 = 164.12 μM) .
| Compound | IC50 (Cancer Cell Lines) | IC50 (Normal Cells) | Selectivity Index |
|---|---|---|---|
| Compound X | 57.93 μM (HCT-116) | 164.12 μM | 2.83 |
| BHEPN | 2.24 μM (HepG2) | 4.11 μM | 1.83 |
Anti-Angiogenic Effects
Inhibitory Activity on Angiogenesis
this compound has been evaluated for its anti-angiogenic properties through in vitro studies that assess its ability to inhibit endothelial cell proliferation and migration, essential processes in angiogenesis.
Case Study: In Vitro Evaluations
In a study focusing on BHEPN, another nicotinamide analogue, it was found to significantly reduce the migration and wound healing capabilities of HepG2 cells by approximately 38.89% compared to untreated cells after 48 hours . This suggests that compounds like BHEPN could be pivotal in developing therapies targeting angiogenesis in tumors.
Mechanism of Action
The mechanism of action of 5-Phenylnicotinamide, particularly in its antiviral applications, involves the inhibition of viral RNA replication. The compound targets a post-entry step in the viral life cycle, specifically impeding the replication of viral RNA without affecting the translation or biogenesis of replication organelles . This selective inhibition is crucial for its antiviral efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-Phenylnicotinamide with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations :
- Phenyl vs.
- Amide vs. Carboxylic Acid : 5-Methylnicotinic acid lacks the amide group, making it more acidic and suitable for salt formation in drug formulations .
- Pyridine vs. Pyrazole: Pyrazole-containing analogs (e.g., 5-Amino-2-phenylpyrazol-3-one) exhibit distinct electronic properties due to the five-membered aromatic ring, favoring applications in coordination chemistry .
Pharmacological and Toxicological Profiles
- In contrast, nitro-containing analogs (e.g., 5-Nitro Isatin derivatives) may pose higher risks due to reactive nitro groups .
Biological Activity
5-Phenylnicotinamide (5-PNA) is a compound of significant interest in the field of medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores the biological activity of 5-PNA, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 228.25 g/mol. Its structure features a nicotinamide backbone with a phenyl group attached at the 5-position, which contributes to its unique biological properties.
The biological activity of 5-PNA is primarily attributed to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various metabolic processes.
Key mechanisms include:
- Enzyme Inhibition: 5-PNA can inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of NAD.
- Receptor Modulation: The compound may interact with specific receptors, influencing signal transduction pathways related to cellular metabolism and survival.
Anticancer Properties
Research indicates that 5-PNA exhibits potential anticancer activity. A study demonstrated that derivatives of phenylnicotinamide could inhibit cancer cell proliferation by interfering with cellular uptake and phosphorylation processes. For instance, modifications of phenylnicotinamide were shown to selectively inhibit certain cancer cell lines while sparing normal cells .
Anti-inflammatory Effects
5-PNA has been linked to anti-inflammatory activities. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. The structural characteristics of 5-PNA allow it to interact effectively with targets involved in inflammatory signaling.
Case Studies and Research Findings
- Anticancer Activity Study:
-
Inflammation Modulation:
- Another study explored the anti-inflammatory effects of phenylnicotinamide in vitro, demonstrating its ability to reduce the expression of inflammatory markers in macrophages. This suggests that 5-PNA could be beneficial in treating inflammatory diseases.
- Enzyme Interaction Studies:
Comparative Analysis
To better understand the biological activity of 5-PNA, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methoxy-N-phenylnicotinamide | Contains a methoxy group | Enzyme interactions, receptor binding |
| 6-Phenylnicotinamide | Different substitution pattern | Antagonist for TRPV1 receptor |
| Nicotinamide | Lacks phenyl substitution | General metabolic functions |
Q & A
Q. What are the established synthetic routes for 5-Phenylnicotinamide, and how can researchers optimize reaction conditions for improved yield and purity?
Methodological Answer: Begin by reviewing existing protocols for nicotinamide derivatives, focusing on coupling reactions between phenyl groups and the nicotinamide core. Key steps include:
- Catalyst Selection : Compare palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with copper-mediated Ullmann reactions for regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) versus ethers to balance solubility and reaction kinetics.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity crystals. Document melting points and HPLC retention times for reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer: Prioritize:
- NMR Spectroscopy : Analyze and NMR for aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm). Compare with computational predictions (e.g., DFT) to resolve ambiguities .
- IR Spectroscopy : Confirm amide C=O stretching (~1670 cm) and N-H bending (~1550 cm) bands .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks ([M+H]) and fragmentation patterns. Cross-reference with synthetic intermediates to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Address discrepancies through:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known kinase inhibitors) to isolate compound-specific effects .
- Dose-Response Validation : Perform IC determinations with at least three independent replicates, using nonlinear regression models to account for variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to compare published datasets, prioritizing studies with transparent methodology and raw data availability .
Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions during long-term in vitro studies?
Methodological Answer: Implement:
- pH Optimization : Adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4) to minimize hydrolysis. Monitor degradation via HPLC at timed intervals .
- Cryopreservation : Store stock solutions in aliquots at -80°C with desiccants to prevent moisture-induced degradation.
- Stabilizer Screening : Test excipients like cyclodextrins or surfactants (e.g., Tween-20) to improve solubility and shelf life .
Q. How should researchers design computational models to predict the binding affinity of this compound with target enzymes?
Methodological Answer: Follow a multi-step workflow:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with active sites of kinases or dehydrogenases. Validate force fields (e.g., AMBER) against crystallographic data .
- MD Simulations : Run 100-ns trajectories to assess conformational stability and binding energy (MM-PBSA calculations).
- Experimental Correlation : Compare in silico ΔG values with SPR or ITC-derived binding constants to refine model accuracy .
Data Analysis and Reproducibility
Q. What steps ensure reproducibility when synthesizing and characterizing this compound analogs?
Methodological Answer: Adhere to:
- Detailed Protocols : Document reaction temperatures, stirring rates, and purification thresholds (e.g., ≥95% purity by HPLC) .
- Open Data Practices : Share raw spectral data (e.g., .jdx files for NMR) and crystallographic CIFs in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings, emphasizing pre-registered experimental designs .
Q. How can researchers systematically compare the pharmacokinetic profiles of this compound with its structural analogs?
Methodological Answer: Employ:
- In Vitro ADME Assays : Test metabolic stability (e.g., liver microsomes), permeability (Caco-2 monolayers), and plasma protein binding .
- In Vivo Studies : Use LC-MS/MS to quantify plasma concentrations in rodent models, applying compartmental modeling (e.g., non-linear mixed-effects) to estimate and bioavailability .
- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with absorption rates using partial least squares regression .
Ethical and Methodological Rigor
What frameworks guide the formulation of ethically sound research questions for this compound studies?
Methodological Answer: Apply:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize toxicity screening in non-mammalian models (e.g., zebrafish) before vertebrate testing .
- PICOT Structure : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC), and Timeframe (e.g., 24-hour exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
